Cefpiramide
Overview
Description
Cefpiramide is a third-generation cephalosporin antibiotic known for its broad spectrum of antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a pathogen resistant to many other antibiotics . This compound works by inhibiting bacterial cell wall biosynthesis, making it a valuable tool in the treatment of severe infections caused by susceptible bacteria .
Mechanism of Action
Target of Action
Cefpiramide, a third-generation cephalosporin antibiotic , primarily targets penicillin-binding proteins (PBPs) in various bacterial species . These targets include:
- Peptidoglycan synthase FtsI in Escherichia coli (strain K12)
- Penicillin-binding protein 1B in Escherichia coli (strain K12) and Pseudomonas aeruginosa
- Penicillin-binding protein 1A in Escherichia coli (strain K12) and Pseudomonas aeruginosa (strain ATCC 15692 / PAO1 / 1C / PRS 101 / LMG 12228)
- D-alanyl-D-alanine carboxypeptidase DacC in Escherichia coli (strain K12)
- Penicillin binding protein 2a in Staphylococcus aureus
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound disrupts the process of bacterial cell wall biosynthesis, leading to cell lysis and death .
Biochemical Pathways
This compound’s action primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
This compound is rapidly absorbed following intramuscular injection . It is widely distributed in biological fluids and tissues . The plasma half-lives of this compound in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 4.44 hours . The pharmacokinetics of this compound is altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance .
Result of Action
The primary molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in a broad spectrum of antibacterial activity, making this compound effective against a variety of bacterial pathogens, including Pseudomonas aeruginosa .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pathophysiological conditions can alter the pharmacokinetics of this compound, leading to high inter-individual variability in its volume of distribution and clearance . Additionally, the presence of more resistant pathogens may necessitate therapeutic drug monitoring of this compound .
Biochemical Analysis
Biochemical Properties
Cefpiramide exerts its antibacterial effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis . These interactions inhibit the synthesis of the bacterial cell wall, leading to cell death .
Cellular Effects
This compound’s inhibition of cell wall biosynthesis affects various types of bacterial cells. It disrupts the normal cellular processes, leading to cell death . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the cell wall integrity.
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This binding interaction inhibits the function of these enzymes, leading to a failure in cell wall synthesis and ultimately cell death .
Temporal Effects in Laboratory Settings
The plasma half-lives of this compound in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . This suggests that this compound may have a longer duration of action, providing sustained antibacterial activity. More detailed studies on the product’s stability, degradation, and long-term effects on cellular function are needed.
Metabolic Pathways
This compound is not metabolized and is excreted unchanged in the urine . Therefore, it does not directly interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is rapidly absorbed following intramuscular injection
Subcellular Localization
As an antibiotic, this compound does not enter cells and localize to specific subcellular compartments. Instead, it acts on the bacterial cell wall, which is outside the plasma membrane . Therefore, it does not have a specific subcellular localization within bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefpiramide involves several steps, including the reaction of this compound acid with sodium 2-ethylhexanoate solution under controlled temperature conditions . Another method involves dissolving this compound in water, adding ammonium hydroxide, and then using acetic or propionic acid for crystallization . These methods ensure the production of this compound with high purity and desired physical properties.
Industrial Production Methods: Industrial production of this compound often involves large-scale crystallization processes. The gelation phenomenon during crystallization can be managed to produce larger and more regular crystals, which are ideal for pharmaceutical applications . The use of specific solvents and controlled temperature conditions are crucial in achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Cefpiramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium 2-ethylhexanoate, ammonium hydroxide, and acetic or propionic acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving this compound include its sodium salt form, which is used in various pharmaceutical formulations . The crystallization process can also yield different polymorphic forms of this compound, each with unique physical and chemical properties.
Scientific Research Applications
Cefpiramide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and properties of cephalosporin antibiotics . In biology and medicine, this compound is used to treat severe bacterial infections, especially those caused by Pseudomonas aeruginosa . Its broad-spectrum antibacterial activity makes it a valuable tool in clinical settings. In industry, this compound is used in the development of new antibiotics and in the study of bacterial resistance mechanisms .
Comparison with Similar Compounds
Cefpiramide is often compared with other third-generation cephalosporins such as cefoperazone and cefazolin. While all these compounds share a similar mechanism of action, this compound has a broader spectrum of activity, particularly against Pseudomonas aeruginosa . Its longer plasma half-life also makes it more effective in treating severe infections . Other similar compounds include cefepime and cefradine, which also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and pharmacokinetic properties .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in scientific research and clinical practice Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-PMAPCBKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74849-93-7 (hydrochloride salt) | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046630 | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.68e-02 g/L | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70797-11-4 | |
Record name | Cefpiramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFPIRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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